(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid
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Overview
Description
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique pyrrolidine ring structure, which is substituted with a methoxy-ethyl group, a tolyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Methoxy-Ethyl Group: The methoxy-ethyl group can be introduced via an alkylation reaction using a suitable alkylating agent such as 2-methoxyethyl bromide.
Addition of the Tolyl Group: The tolyl group can be introduced through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The methoxy-ethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine hydrobromide: Used in the synthesis of various organic compounds.
2-Chloroethylamine hydrochloride: Another alkylating agent with similar reactivity.
3-Bromopropylamine hydrobromide: Used in the synthesis of thiazolines and thiazines.
Uniqueness
(2R,3R)-1-(2-Methoxy-ethyl)-5-oxo-2-m-tolyl-pyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-10-4-3-5-11(8-10)14-12(15(18)19)9-13(17)16(14)6-7-20-2/h3-5,8,12,14H,6-7,9H2,1-2H3,(H,18,19)/t12-,14+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQYFNIPAIEUEY-OCCSQVGLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(CC(=O)N2CCOC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2[C@@H](CC(=O)N2CCOC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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